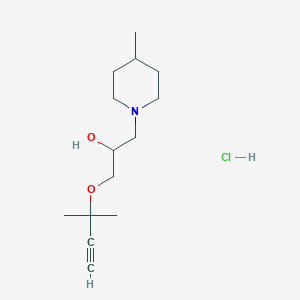![molecular formula C20H24Cl2N4S2 B6047902 N'-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA](/img/structure/B6047902.png)
N'-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA is a complex organic compound characterized by the presence of chlorinated aniline and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA typically involves the reaction of 3-chloroaniline with thiourea derivatives under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Reacting 3-chloroaniline with carbonyl compounds to form intermediate products.
Thioacylation: Introducing thiourea groups through thioacylation reactions, often using sulfur and chloroform as reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over temperature, pressure, and reaction time.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting enzyme activity by binding to active sites.
Modulating Pathways: Affecting cellular pathways involved in signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiourea derivatives and chlorinated aniline compounds, such as:
- N-[6-(3-chloroanilino)-3-pyridazinyl]-N-(3-chlorophenyl)amine
- 3-chloroaniline derivatives
Uniqueness
N’-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[6-[(3-chlorophenyl)carbamothioylamino]hexyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4S2/c21-15-7-5-9-17(13-15)25-19(27)23-11-3-1-2-4-12-24-20(28)26-18-10-6-8-16(22)14-18/h5-10,13-14H,1-4,11-12H2,(H2,23,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOQNSUPYGUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCCCCCCNC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-1-{3-[2-(1-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanoyl}-3-piperidinecarboxamide](/img/structure/B6047822.png)
![N-(3-fluorophenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6047824.png)

![6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6047838.png)
![methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate](/img/structure/B6047850.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)

![(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid](/img/structure/B6047865.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6047869.png)
![N-CYCLOHEXYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6047881.png)
![4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B6047897.png)



